molecular formula C16H11IN2O4 B12939378 Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]- CAS No. 651748-64-0

Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-

Cat. No.: B12939378
CAS No.: 651748-64-0
M. Wt: 422.17 g/mol
InChI Key: MLSWZHYIXSOICO-UHFFFAOYSA-N
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Description

3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features an iodophenyl group, an imidazolidinone ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid typically involves multiple steps. One common method starts with the iodination of benzoic acid to form 4-iodobenzoic acid . This intermediate is then reacted with other reagents to introduce the imidazolidinone ring and the additional substituents. The reaction conditions often involve the use of catalysts, specific pH conditions, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(4-Iodophenyl)-2,5-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain proteins or enzymes, while the imidazolidinone ring may interact with other molecular structures. These interactions can lead to inhibition or activation of specific pathways, depending on the context .

Properties

CAS No.

651748-64-0

Molecular Formula

C16H11IN2O4

Molecular Weight

422.17 g/mol

IUPAC Name

3-[3-(4-iodophenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H11IN2O4/c17-11-4-6-12(7-5-11)18-9-14(20)19(16(18)23)13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22)

InChI Key

MLSWZHYIXSOICO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1C2=CC=C(C=C2)I)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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